molecular formula C10H13ClN2O B1377260 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1401425-29-3

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1377260
CAS RN: 1401425-29-3
M. Wt: 212.67 g/mol
InChI Key: SGQTUAMOCGLCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (also known as 5-ADM) is a versatile compound with a wide range of applications in the field of chemistry, biochemistry, and pharmacology. 5-ADM is a synthetic compound with a unique structure that is capable of exhibiting various biological activities. It has been used extensively in laboratory experiments and clinical studies, and has been found to have a number of potential therapeutic applications.

Scientific Research Applications

Antiepileptic Potential

Research has demonstrated the synthesis and evaluation of new indole derivatives, including those related to 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride, for antiepileptic activity. These compounds were tested in animal models and showed significant potential in reducing seizure susceptibility through the modulation of brain monoamines such as noradrenaline, dopamine, and serotonin. The compounds showed promising results in terms of both efficacy and neurotoxicity compared to traditional antiepileptic drugs like phenytoin (K. Swathi & M. Sarangapani, 2017); (K. Swathi, G. Rajitha, & M. Sarangapani, 2020).

Antimicrobial Applications

Isatin-derived ligands, closely related to the chemical family of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, were explored for their antimicrobial properties. These studies have highlighted the potential of such derivatives as effective antibacterial and antifungal agents. The research focused on synthesizing new compounds and evaluating their efficacy against various microbial strains, showing enhanced biological activity for metal chelates derived from these ligands compared to their uncomplexed forms (S. Khalid, S. Sumrra, & Z. Chohan, 2020).

Synthesis and Characterization of Derivatives

Studies have also concentrated on the synthesis and characterization of biologically significant derivatives related to 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride. These efforts aim to develop new compounds with potential applications in treating various conditions, including epilepsy, by altering the concentrations of biogenic amines in the brain, indicative of the versatile applicability of these compounds in medical research (K. Swathi & M. Sarangapani, 2017); (K. Swathi, G. Rajitha, & M. Sarangapani, 2020).

properties

IUPAC Name

5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQTUAMOCGLCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.